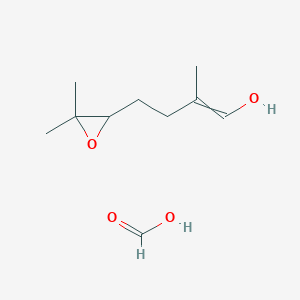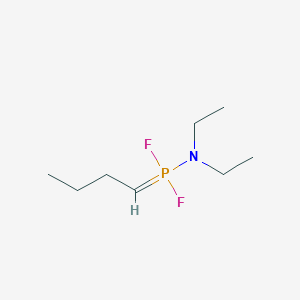
1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is a chemical compound with a unique structure that includes a phosphorus atom bonded to a butylidene group, two diethyl groups, and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine typically involves the reaction of a phosphorus-containing precursor with butylidene and diethyl groups under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions required. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanamine, N-butylidene-: A related compound with a similar structure but lacking the diethyl and difluoro groups.
1-Butanamine, N,N-diethyl-: Another related compound with diethyl groups but without the butylidene and difluoro groups.
Uniqueness
1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is unique due to the presence of both diethyl and difluoro groups, which impart distinctive chemical and physical properties. These features make it particularly valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
137734-50-0 |
|---|---|
Formule moléculaire |
C8H18F2NP |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
N-[butylidene(difluoro)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H18F2NP/c1-4-7-8-12(9,10)11(5-2)6-3/h8H,4-7H2,1-3H3 |
Clé InChI |
TZDZPOKWZYMQCP-UHFFFAOYSA-N |
SMILES canonique |
CCCC=P(N(CC)CC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
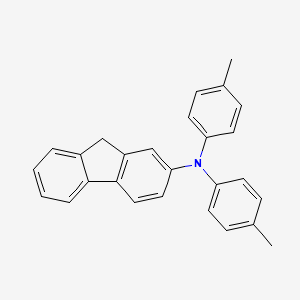
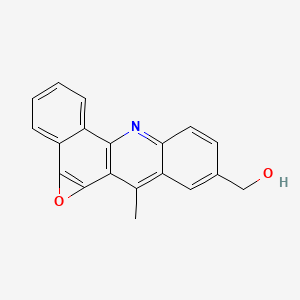
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)

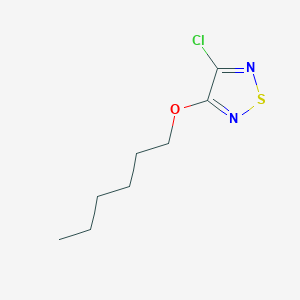
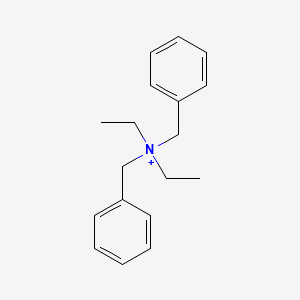
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
